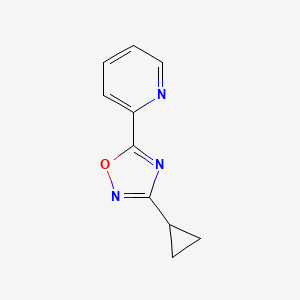

2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)pyridine

Description

2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)pyridine is a heterocyclic compound featuring a pyridine ring linked to a 1,2,4-oxadiazole moiety substituted with a cyclopropyl group at the 3-position. This structure combines the aromaticity and hydrogen-bonding capability of pyridine with the metabolic stability and electronic effects of the oxadiazole ring . The compound is cataloged under CAS 1516363-17-9, with a molecular formula of C10H10N4O and a molecular weight of 200.29 g/mol . It is frequently utilized as a building block in medicinal chemistry, particularly for targeting antimicrobial and central nervous system (CNS) receptors .

Properties

IUPAC Name |

3-cyclopropyl-5-pyridin-2-yl-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O/c1-2-6-11-8(3-1)10-12-9(13-14-10)7-4-5-7/h1-3,6-7H,4-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUNPURIDSSYOHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NOC(=N2)C3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)pyridine typically involves the reaction of amidoximes with carboxylic acids or their derivatives. One efficient method is the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the formation of the 1,2,4-oxadiazole ring without the need for protective groups, resulting in moderate to excellent yields.

Industrial Production Methods

While specific industrial production methods for 2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)pyridine are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reactant concentrations, to ensure high yield and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)pyridine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxadiazole derivatives.

Reduction: Reduction reactions can modify the oxadiazole ring, leading to the formation of different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxadiazole derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring.

Scientific Research Applications

2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)pyridine has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.

Industry: It is used in the development of materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)pyridine involves its interaction with specific molecular targets. The oxadiazole ring can interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to therapeutic effects, such as the inhibition of cancer cell growth or the reduction of microbial activity .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Variations in Oxadiazole-Pyridine Derivatives

The oxadiazole-pyridine scaffold is highly modular, with variations in substituents on the oxadiazole ring or pyridine moiety significantly altering physicochemical and biological properties. Key analogs include:

Key Research Findings

- Crystallographic Data : Single-crystal X-ray diffraction (SHELX-refined) reveals that the cyclopropyl substituent imposes a dihedral angle of 12° between oxadiazole and pyridine rings, reducing π-π stacking propensity compared to planar analogs .

- Solubility : The compound exhibits moderate aqueous solubility (0.8 mg/mL at pH 7.4), outperforming piperidine-linked derivatives (e.g., 4-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine: 0.2 mg/mL) due to pyridine’s hydrogen-bonding capacity .

Biological Activity

2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)pyridine is a compound of interest in medicinal chemistry due to its potential therapeutic applications. Its structure incorporates a pyridine ring and a cyclopropyl-substituted oxadiazole moiety, which are known for their biological activity. This article explores the biological properties of this compound, including its mechanism of action, therapeutic potential, and relevant research findings.

The molecular formula of 2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)pyridine is with a molecular weight of 220.20 g/mol. The compound can be represented by the following structural formula:

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The oxadiazole moiety is known to exhibit significant pharmacological effects, including anti-cancer and anti-inflammatory properties. The pyridine ring contributes to the lipophilicity and bioavailability of the compound, enhancing its interaction with cellular targets.

Biological Activities

Recent studies have highlighted several biological activities associated with 2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)pyridine:

Case Studies

A recent study evaluated the cytotoxicity of various oxadiazole derivatives against human cancer cell lines. The results indicated that compounds with structural similarities to 2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)pyridine demonstrated enhanced apoptosis induction in MCF-7 cells .

Moreover, another research highlighted the dual role of oxadiazoles in modulating metabolic pathways relevant to cancer progression. The ability to affect glycolysis and mitochondrial function through enzyme inhibition positions these compounds as potential therapeutic agents in oncology .

Data Table: Biological Activity Summary

Q & A

Q. What are the optimized synthetic routes for 2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridine, and how can intermediates be characterized?

The synthesis typically involves cyclocondensation of cyclopropanecarboxamide with pyridine-derived precursors. A validated method includes reacting 2-pyridinecarbonitrile derivatives with hydroxylamine to form amidoxime intermediates, followed by cyclization with cyclopropanecarbonyl chloride under basic conditions (e.g., pyridine or triethylamine) . Key intermediates like amidoximes should be characterized via H NMR (e.g., δ 8.5–9.0 ppm for NH protons) and HRMS (e.g., [M+H] at m/z 200.29 for CHNO) . Purity can be confirmed using HPLC with a C18 column and acetonitrile/water gradient.

Q. What spectroscopic and computational methods are critical for confirming the structure of this compound?

- NMR : H NMR shows pyridine protons at δ 8.0–8.8 ppm and cyclopropyl protons as a multiplet at δ 1.0–1.5 ppm. The oxadiazole ring is confirmed by C NMR signals at δ 165–170 ppm (C=O) and δ 105–110 ppm (C=N) .

- HRMS : Exact mass should match the molecular formula (CHNO, calculated m/z 193.08) .

- Computational : DFT calculations (B3LYP/6-311+G(d,p)) predict bond angles and electrostatic potential surfaces, validating the oxadiazole-pyridine conjugation .

Q. How can preliminary biological activity screening be designed for this compound?

Use in vitro assays against Gram-positive bacteria (e.g., S. aureus) and cancer cell lines (e.g., MCF-7). Prepare serial dilutions (1–100 µM) and assess inhibition via microbroth dilution (MIC) or MTT assays. Positive controls (e.g., metronidazole for antimicrobials) and solvent controls (DMSO <1%) are critical. Evidence suggests oxadiazoles with cyclopropyl groups show 4× higher activity against S. aureus than standard drugs .

Advanced Research Questions

Q. How does the cyclopropyl substituent influence the compound’s electronic properties and binding affinity in target proteins?

The cyclopropyl group introduces ring strain and electron-withdrawing effects, enhancing electrophilicity at the oxadiazole ring. Molecular docking (e.g., AutoDock Vina) into bacterial enoyl-ACP reductase (PDB: 3GNS) reveals hydrophobic interactions between the cyclopropyl group and Val93/Phe94 residues, improving binding affinity (ΔG ≈ −8.5 kcal/mol) . Comparative studies with non-cyclopropyl analogs (e.g., methyl or phenyl substituents) show a 2–3-fold reduction in activity, highlighting the cyclopropyl moiety’s role .

Q. What crystallographic strategies resolve structural ambiguities in derivatives of this compound?

Single-crystal X-ray diffraction (SC-XRD) using SHELXTL or Olex2 is essential. Grow crystals via slow evaporation in ethanol/water (1:1). Key parameters:

Q. How can contradictory bioactivity data between in vitro and in vivo models be addressed?

Discrepancies often arise from poor pharmacokinetics (e.g., low solubility or metabolic instability). Solutions:

- Solubility enhancement : Use co-solvents (PEG-400) or nanoformulation (liposomes).

- Metabolic profiling : Incubate with liver microsomes (human or murine) and analyze via LC-MS/MS. Look for oxidative metabolites (e.g., hydroxylation at cyclopropyl) .

- PK/PD modeling : Correlate plasma concentration-time profiles (AUC, C) with efficacy in rodent infection models .

Q. What strategies optimize the compound’s selectivity for kinase targets versus off-target effects?

- SAR studies : Modify the pyridine ring with electron-donating groups (e.g., -OCH at C4) to enhance H-bonding with kinase ATP pockets.

- Proteome-wide profiling : Use KinomeScan to assess inhibition of 468 kinases at 1 µM. Prioritize targets with <10% residual activity .

- Cryo-EM : Resolve compound-bound kinase complexes (e.g., EGFR T790M) to identify steric clashes with off-target kinases .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.